Hexyl mercaptoacetate

Description

Contextualization within Thioester Chemistry and its Broader Significance

Thioesters are organic compounds that feature a sulfur atom in place of an oxygen atom in the ester functional group. fiveable.mewikipedia.org This substitution results in a weaker carbon-sulfur bond compared to the carbon-oxygen bond in conventional esters, making thioesters more reactive. fiveable.me This enhanced reactivity is a cornerstone of their utility in organic synthesis, where they facilitate the formation of new carbon-carbon bonds and act as effective acylating agents. fiveable.me

In the broader context of chemistry, thioesters hold a significant position due to their involvement in fundamental biological processes. fiveable.mewikipedia.org For instance, Coenzyme A (CoA) is a vital molecule that contains a thioester group and plays a crucial role in metabolic pathways such as fatty acid metabolism. gonzaga.edulibretexts.org The high-energy nature of the thioester bond is also implicated in theories about the origin of life, suggesting they may have served as precursors to ATP. wikipedia.orgtaylorandfrancis.com

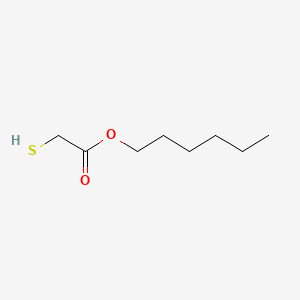

Hexyl mercaptoacetate (B1236969), with its chemical formula C8H16O2S, is a specific thioester derived from mercaptoacetic acid and hexanol. ontosight.ai Its structure, which includes a hexyl chain and a mercapto group, imparts both lipophilicity and reducing properties, making it a subject of interest for its antioxidant potential. ontosight.ai

Research Trajectories and Interdisciplinary Relevance of Mercaptoacetate Esters

The unique chemical properties of mercaptoacetate esters, including hexyl mercaptoacetate, have led to their investigation in a variety of research fields, demonstrating significant interdisciplinary relevance.

Polymer Chemistry: Mercaptoacetate esters are utilized in polymer science as chain transfer agents. chemicalbook.com For instance, 2-Ethylthis compound is employed in the preparation of latex with flame retardant properties. chemicalbook.com These compounds are also used as additives to enhance material properties like flexibility and resistance to degradation. ontosight.ai Research in this area explores their role in both thiol-ene addition and homopolymerization reactions, which are critical for forming polymer networks. rsc.org

Corrosion Inhibition: A significant area of research focuses on the application of mercaptoacetate esters as corrosion inhibitors for various metals. Studies have shown that compounds like n-Hexyl Thioglycolate can impart measurable corrosion resistance to galvanized steel. ampp.org The mechanism of inhibition is believed to involve the formation of a protective layer on the metal surface through adsorption. researchgate.net Research has explored the effectiveness of these esters in different environments, including acidic solutions and heavy brines used in the oil and gas industry. researchgate.netepo.org Computational studies, such as those employing density-functional tight-binding (SCC-DFTB) simulations and molecular dynamics (MD), are also being used to understand the adsorption characteristics and reactivity of these inhibitors on metal surfaces at a molecular level. nih.gov

Pharmaceutical and Medicinal Chemistry: The mercaptoacetic acid backbone and its derivatives have been investigated for their potential in medicinal chemistry. For example, a series of mercaptoacetic acid thiol esters have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to certain antibiotics. researchgate.net Other research has explored the synthesis of mercaptoacetate esters with potential H1-antihistaminic activity. nih.gov The ability of thioesters to form micelles has also led to their exploration in drug delivery systems for hydrophobic drugs. ontosight.ai

Organic Synthesis: In organic synthesis, mercaptoacetate esters serve as valuable intermediates. zkhtchem.com Their reactivity allows for their use in the construction of heterocyclic compounds, which are important in the development of pharmaceuticals. taylorandfrancis.com

The following table provides a summary of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H16O2S |

| Molecular Weight | 176.28 g/mol |

| Boiling Point | 239.7°C at 760 mmHg |

| Flash Point | 115.1°C |

| Density | 0.989 g/cm³ |

| Refractive Index | 1.459 |

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

hexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-2-3-4-5-6-10-8(9)7-11/h11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTYRACTMYJREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066591 | |

| Record name | Hexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20292-01-7 | |

| Record name | Hexyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Mercaptoacetate (B1236969) Esters

The primary methods for synthesizing mercaptoacetate esters like hexyl mercaptoacetate involve direct esterification, transesterification, and strategies focused on the creation of the thiol-ester bond.

Direct esterification is a common and industrially significant method for producing alkyl thioglycolates. This process typically involves the reaction of thioglycolic acid with the corresponding alcohol, in this case, hexanol. To drive the reaction towards completion, an acid catalyst is generally employed, and the water generated during the reaction is removed, often by azeotropic distillation. google.com For the synthesis of the structurally similar 2-ethylhexyl thioglycolate, catalysts such as p-toluenesulfonic acid or sulfuric acid are utilized. google.com The reaction can be carried out under reflux conditions or at elevated temperatures (100-120 °C) to ensure efficient conversion. google.com

Alternative catalysts include acidic ion exchange resins like Amberlyst A-15, which offer the advantage of being easily separable from the reaction mixture. google.comresearchgate.net Kinetic studies on the esterification of thioglycolic acid with 2-ethyl-1-hexanol have shown that the reaction can also be self-catalyzed by the acidic nature of the thioglycolic acid itself. researchgate.net

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another viable, though less direct, route. This method is a useful tool in organic synthesis for converting an existing ester, such as methyl or ethyl mercaptoacetate, into this compound by reacting it with hexanol, typically in the presence of a catalyst. researchgate.net

Interactive Table 1: Catalysts and Conditions for Thioglycolic Acid Esterification

| Catalyst | Alcohol Reactant | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Notes | Source(s) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 2-Ethylhexanol | 1.5-3 : 1 | 100-120 | Microwave heating can reduce reaction time. | google.com |

| Sulfuric acid | 2-Ethylhexanol | Not specified | Reflux | Standard acid catalyst for esterification. | |

| Ion Exchange Resin (Amberlyst A-15) | 2-Ethylhexanol | 1.1 : 1 | Boiling (170 mbar) | Heterogeneous catalyst, easily removed. | google.comresearchgate.net |

| Self-catalyzed | 2-Ethylhexanol | Varied | Varied | Reaction is catalyzed by thioglycolic acid itself. | researchgate.net |

Thioesters can be synthesized through various strategies that focus on the formation of the characteristic R'−C(=O)−S−R bond. wikipedia.org One of the most fundamental methods is the condensation of a carboxylic acid with a thiol using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the removal of water. wikipedia.org

Another common approach involves the reaction of a more reactive carboxylic acid derivative, such as an acid chloride, with a thiol or its corresponding thiolate salt. wikipedia.org This method avoids the equilibrium limitations of direct esterification. Similarly, thioacetate (B1230152) esters are often prepared by the alkylation of potassium thioacetate with an alkyl halide. wikipedia.org

More specialized reagents have also been developed for this purpose. For instance, N-acylbenzotriazoles have been shown to be effective S-acylating agents for reacting with thiols, including ethyl mercaptoacetate, under mild conditions to form thioesters. organic-chemistry.org

This compound and its analogs are crucial intermediates in the production of organotin stabilizers, particularly for polyvinyl chloride (PVC). fengchengroup.comscispace.com These stabilizers are typically mono- or di-alkyltin derivatives of mercaptoacetic acid esters. gelest.com The synthesis involves reacting an organotin precursor with the mercaptoacetate ester.

A general method for preparing these tin mercaptides is the reaction of an organotin oxide (e.g., dibutyltin (B87310) oxide) or an organotin chloride (e.g., mono-n-butyltin trichloride) with the mercaptoacetate ester. scispace.comgelest.com When using an organotin chloride, the reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521) or an amine, to neutralize the hydrochloric acid byproduct. gelest.com The synthesis of lauryltintris(thioglycolic acid), for example, involves reacting dodecyltin trichloride (B1173362) with thioglycolic acid in the presence of a suitable base. ontosight.ai

The formation of mercaptides is not limited to tin. This compound can react with various metallic and organometallic compounds. A specific example is the synthesis of antimony (V) hexyl thioglycolate, which is prepared by reacting hexyl thioglycolate with sodium antimonate (B1203111) in the presence of concentrated hydrochloric acid. prepchem.com The water produced as a byproduct is removed by distillation to drive the reaction, yielding the final antimony mercaptide product. prepchem.com This demonstrates the reactivity of the thiol group in this compound towards a broader range of metallic species beyond tin.

Interactive Table 2: Examples of Alkyltin and Antimony Mercaptoacetate Derivatives

| Derivative Name | Precursors | Application/Significance | Source(s) |

|---|---|---|---|

| Dimethyltin S,S'-bis(isooctylmercaptoacetate) | Dimethyltin compound, Isooctyl mercaptoacetate | PVC Stabilizer | gelest.com |

| Mono-n-butyltin tris(isooctylmercaptoacetate) | Mono-n-butyltin trichloride, Isooctyl mercaptoacetate, Sodium sulfide (B99878) | PVC Stabilizer | scispace.com |

| Lauryltintris(thioglycolic acid) | Dodecyltin trichloride, Thioglycolic acid | Organotin compound with fungicidal/bactericidal properties | ontosight.ai |

| Antimony (V) hexyl thioglycolate | Hexyl thioglycolate, Sodium antimonate, HCl | Example of a non-tin metallic mercaptide | prepchem.com |

An alternative, more complex pathway for the synthesis of organotin compounds involves the in situ production of a thioxanthate. google.com In this process, instead of preparing the thioxanthate intermediate in a separate step, a trithiocarbonate (B1256668) is reacted directly with an organic halide within the reaction medium. This generates the thioxanthate in situ, which then immediately reacts with a tin salt, such as a dialkyltin dihalide, to form the desired organotin mercapto-stannic compound. google.com This method is advantageous as it avoids the isolation of potentially unstable intermediates and is typically carried out in a polar solvent like aqueous methanol. google.com This approach is analogous to the in situ methods used for preparing dithiocarbamate (B8719985) ligands, which are also prone to decomposition if isolated. encyclopedia.pub

Production of Alkyltin Mercaptoacetate Derivatives

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for process optimization. Kinetic studies of the esterification of thioglycolic acid with 2-ethyl-1-hexanol catalyzed by an ion exchange resin have been modeled using various kinetic frameworks. researchgate.net The Eley-Rideal (ER) and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, which account for surface interactions on the heterogeneous catalyst, were found to describe the reaction kinetics more accurately than a simple pseudo-homogeneous model. researchgate.net

Isotope labeling experiments have provided further insight into esterification mechanisms. Depending on the catalytic system, the oxygen atom in the resulting ester can originate from either the alcohol or the carboxylic acid. nih.gov For example, in a KI/P(OEt)₃ system, ¹⁸O labeling showed that the oxygen was transferred from the alcohol, whereas in an I₂/KH₂PO₂ system, the oxygen came from the carboxylic acid. nih.gov

The reactivity of the thiol group is also a key mechanistic consideration. Kinetic studies on the reaction of thioglycolic acid with other compounds have indicated that the thiolate anion (⁻SCH₂COO⁻) is the primary reactive species, particularly at higher pH levels. researchgate.net The hydrolysis of the thioester bond in mercaptoacetic acid thiol ester derivatives has been shown to proceed via a mechanism-based delivery of mercaptoacetic acid, where the molecule is hydrolyzed across the thiol ester bond. psu.eduasm.org This highlights the susceptibility of the thioester linkage to nucleophilic attack, a fundamental aspect of its chemical reactivity.

Free-Radical Mediated Reactions

This compound is an active participant in free-radical mediated reactions, a cornerstone of polymer chemistry. These reactions leverage the susceptibility of the sulfur-hydrogen bond in the thiol group to homolytic cleavage, leading to the formation of a thiyl radical. This reactive intermediate is central to the compound's function in processes like chain transfer and thiol-ene "click" chemistry.

Chain Transfer Reactions in Polymerization Processes

In the realm of polymerization, particularly emulsion polymerization, this compound can function as a chain-transfer agent (CTA). arkema.com The primary role of a CTA is to control the molecular weight of the growing polymer chains. arkema.comgoogle.com This process involves the transfer of a hydrogen atom from the thiol group of this compound to the propagating polymer radical. This terminates the growth of that specific polymer chain and simultaneously generates a new thiyl radical (this compound radical). This new radical can then initiate the polymerization of another monomer molecule, thus starting a new polymer chain. scispace.com The efficiency of this process allows for the production of polymers with a narrower molecular weight distribution, which in turn leads to improved processing conditions and enhanced mechanical properties of the final material. arkema.com

The general mechanism for radical thiol-ene coupling is analogous to a chain-transfer polymerization mechanism. scispace.comresearchgate.net The process begins with the generation of a thiyl radical from the thiol-containing molecule through hydrogen abstraction by an initiator-derived radical. scispace.comresearchgate.net This thiyl radical then reacts with a carbon-carbon double bond in a propagation step. scispace.com Subsequently, the resulting carbon-centered radical abstracts a proton from another thiol molecule, yielding the final product and regenerating a thiyl radical, which continues the chain reaction. scispace.comresearchgate.net

The selection of a chain transfer agent is critical and depends on the desired physical properties of the final polymer, such as melt flow and processability, as well as the constraints of the polymerization process itself. arkema.com Esters of 3-mercaptopropionate, for instance, have demonstrated excellent molecular weight control as chain-transfer agents in emulsion polymerization of acrylic monomers. google.com

Thiol-Ene "Click" Chemistry Mechanisms

Thiol-ene "click" chemistry represents a highly efficient and versatile method for forming carbon-sulfur bonds. researchgate.net This reaction, which can be initiated thermally or photochemically, involves the addition of a thiol to an alkene (ene). researchgate.netthieme-connect.de The free-radical mediated pathway is a common and powerful approach within this class of reactions. thieme-connect.de

The reaction proceeds via a radical chain mechanism, which includes initiation, propagation, and termination steps. researchgate.netresearchgate.net A key advantage of the radical-mediated thiol-ene reaction is its compatibility with a wide range of functional groups and its high atom economy, producing minimal byproducts. thieme-connect.de However, a potential drawback with electron-deficient alkenes, such as acrylates, is the possibility of homopolymerization of the ene component, which can lead to the formation of oligomers or polymers as side products. thieme-connect.de For this reason, radical-mediated thiol-ene reactions are often more effective with electron-rich double bonds. thieme-connect.de

The versatility of thiol-ene chemistry allows for its application in diverse areas, from the synthesis of small molecules to the creation of complex polymer networks and the functionalization of materials. researchgate.net

The generation of a thiyl radical (RS•) is the crucial initiation step in free-radical mediated thiol-ene reactions. thieme-connect.de This is typically achieved through the homolytic cleavage of the S-H bond in the thiol, a process that can be triggered by photoinitiators under UV or visible light, or by thermal initiators. thieme-connect.deucl.ac.uk The relatively weak S-H bond (approximately 366 kJ/mol) makes this process favorable. ucl.ac.uk

Once generated, the thiyl radical is highly reactive and readily adds across a carbon-carbon double bond (ene), forming a carbon-centered radical intermediate. thieme-connect.de This intermediate then participates in a chain-transfer reaction with another thiol molecule, abstracting a hydrogen atom to form the final thioether product and regenerate a thiyl radical, which propagates the chain reaction. thieme-connect.de The reactivity of the thiyl radical and the subsequent chain transfer step are fundamental to the efficiency of thiol-ene chemistry. thieme-connect.de The entire process is a two-step propagation involving the addition of the thiyl radical to the ene and the subsequent chain transfer. thieme-connect.de

| Step | Description |

| Initiation | A thiyl radical (RS•) is formed from the thiol, typically through interaction with a photo- or thermal initiator. thieme-connect.de |

| Propagation Step 1 | The thiyl radical adds across the C=C bond of an ene, creating a carbon-centered radical intermediate. thieme-connect.de |

| Propagation Step 2 | The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and a new thiyl radical. thieme-connect.de |

| Termination | The reaction is terminated through typical radical-radical coupling processes. thieme-connect.de |

The stereochemistry and kinetics of thiol-ene reactions can be influenced by the structure of both the thiol and the ene. rsc.org For instance, in reactions involving 1,2-disubstituted enes, such as maleates and fumarates, the stereochemistry of the double bond (cis vs. trans) can significantly impact the reaction rate. rsc.org The addition of thiols to these internal enes is often more sluggish compared to terminal alkenes due to steric hindrance and the potential for reversible thiyl radical addition. rsc.org

Kinetic studies have revealed that in systems containing both terminal and internal double bonds, the thiol addition preferentially and rapidly occurs at the terminal allyl groups. rsc.org The slower, stereochemistry-dependent homopolymerization of the internal fumarate (B1241708) or maleate (B1232345) groups follows. rsc.org This difference in reaction rates provides a mechanism to control the evolution of the polymer network structure. rsc.org Furthermore, the reactivity of the thiol itself can be tuned; for example, mercaptoacetates and mercaptopropionates exhibit different reactivities. rsc.org

Homopropagation Suppression in Radical Thiol-Ene Systems

A significant advantage of many thiol-ene polymerization systems is the suppression of homopropagation, the process where monomer units of the ene add to themselves in a chain-growth fashion. rsc.org This suppression is a result of the efficient chain-transfer reaction. rsc.org The carbon-centered radical formed after the addition of the thiyl radical to the ene readily abstracts a hydrogen from a thiol molecule, a process that is often kinetically favored over the addition of another ene monomer. scispace.com

This preference for chain transfer leads to a step-growth polymerization mechanism, where the reaction proceeds through a regular alternation of propagation and chain-transfer steps. rsc.org This results in more uniform polymer network structures compared to traditional free-radical chain-growth polymerizations, which are often characterized by the formation of heterogeneous microgels. rsc.org The suppression of homopropagation is crucial for achieving high functional group conversion and forming well-defined network architectures. scispace.comrsc.org

Nucleophilic Addition Reactions

Beyond radical pathways, the thiol group of this compound can also engage in nucleophilic addition reactions. In these reactions, the thiol acts as a nucleophile, attacking an electrophilic center. A prominent example is the thiol-Michael addition, where the thiol adds across an electron-deficient carbon-carbon double bond, such as those found in acrylates or maleimides. usm.edu

This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. usm.eduacs.org The thiolate then adds to the activated alkene in a conjugate or 1,4-addition manner. bham.ac.uk The rate and efficiency of the thiol-Michael addition are influenced by several factors, including the pKa of the thiol, the nature of the base catalyst, and the electrophilicity of the alkene. usm.eduacs.org Research has shown that nucleophilic amines can be more effective catalysts than simple bases with similar pKa values, suggesting that the nucleophilicity of the catalyst plays a significant role. usm.edu

Oxidation Reaction Mechanisms

The sulfur atom in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (sulfinyl) or sulfone. The selective control of this oxidation is a significant area of research.

The selective oxidation of sulfides to sulfoxides is a common transformation, but it is often challenging to prevent over-oxidation to the corresponding sulfone. nih.gov A variety of reagents and catalytic systems have been developed to achieve high selectivity for the sulfoxide.

An effective method involves using hydrogen peroxide (H₂O₂) as a "green" oxidant in combination with a catalyst. For instance, iron(III) chloride (FeCl₃) has been shown to catalyze the rapid and selective oxidation of sulfides to sulfoxides with periodic acid (H₅IO₆), with reactions often completing in under two minutes. organic-chemistry.orgorganic-chemistry.org Transition-metal-free systems, such as H₂O₂ in glacial acetic acid, also provide excellent yields of sulfoxides under mild conditions. nih.gov The proposed mechanism for these peroxide-based oxidations generally involves the electrophilic attack of a peroxide oxygen on the sulfide's sulfur atom. nih.govresearchgate.net

Heterogeneous catalysts are also widely employed for selective sulfide oxidation. These include metal complexes immobilized on solid supports, which offer advantages in terms of catalyst recovery and reuse. purdue.edufrontiersin.orgbohrium.com For example, molybdenum and tungsten-based catalysts supported on mesoporous silica (B1680970) or ionic liquids have demonstrated high efficiency and selectivity for sulfoxide formation using H₂O₂ as the oxidant. frontiersin.orgnih.gov

| Oxidant | Catalyst / Conditions | Selectivity | Key Findings |

|---|---|---|---|

| Periodic Acid (H₅IO₆) | FeCl₃ in Acetonitrile | Excellent for sulfoxides | Very fast reaction, typically <2 minutes with high yields. organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid (metal-free) | Highly selective for sulfoxides | "Green" and simple procedure with excellent yields (90-99%). nih.gov |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | High for sulfoxides | Niobium carbide as catalyst favors sulfone formation. Catalysts are recoverable. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Immobilized Tungstate or Molybdate Catalysts | Good to excellent for sulfoxides | Heterogeneous systems allow for easy catalyst recycling. frontiersin.orgnih.gov |

| Molecular Oxygen (O₂) | Dihaloruthenium(II) complexes | Selective for sulfoxides | Mechanistic studies have been performed on these catalytic systems. acs.org |

In heterogeneous catalysis, particularly with metal oxide catalysts, the Mars-van Krevelen (MvK) mechanism is a widely accepted model for oxidation reactions. researchgate.netosti.gov This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate.

The MvK cycle for the oxidation of a sulfide like this compound can be described in two main steps:

Substrate Oxidation: The sulfide molecule adsorbs onto the surface of the metal oxide catalyst. It then reacts with an oxygen atom from the catalyst's lattice, resulting in the formation of the oxidized product (sulfoxide) and an oxygen vacancy on the catalyst surface. researchgate.netrsc.org

Catalyst Re-oxidation: The oxygen vacancy is subsequently filled by an oxygen atom from the gas phase (e.g., O₂), thereby regenerating the active site of the catalyst and completing the catalytic cycle. osti.gov

This mechanism is distinct from Langmuir-Hinshelwood mechanisms, where all reacting species are first adsorbed onto the catalyst surface before reacting. osti.gov The MvK mechanism has been applied to understand the oxidation of various organic compounds, including sulfur-containing molecules, over catalysts like doped metal oxides and polyoxometalates. rsc.orgacs.org The energy required to form an oxygen vacancy in the catalyst is often considered a key descriptor for predicting the catalytic activity in MvK-type reactions. osti.gov For instance, palladium-based catalysts on zeolite supports have been studied for toluene (B28343) oxidation, where the reaction follows the MvK mechanism with Pd⁰ as the active center. rsc.org

Advanced Applications in Polymer Science and Materials Engineering

Polymerization Modifiers and Chain Transfer Agents

In polymer synthesis, controlling the molecular weight and architecture of the polymer chains is crucial for achieving desired material properties. Hexyl mercaptoacetate (B1236969) serves as an effective polymerization modifier, primarily functioning as a chain transfer agent. arkema.com

Role in Emulsion Polymerization, particularly for Polyvinyl Chloride (PVC)

Emulsion polymerization is a widely used industrial process for producing a variety of polymers, including polyvinyl chloride (PVC). googleapis.com In this process, chain transfer agents (CTAs) are essential for regulating the molecular weight of the polymer. Hexyl mercaptoacetate and its structural analog, 2-ethylthis compound, are conventional chain transfer agents used in emulsion polymerization. google.comepo.org Their function is to control the length of the growing polymer chains by introducing free radicals, which helps in adjusting the polymer's relative molecular mass. The use of mercaptan-based CTAs like this compound allows for fine control over the polymer's molecular chain length, which in turn influences the processing conditions and mechanical performance of the final polymer product. arkema.com This control is particularly important in producing PVC with specific melt viscosity and processability characteristics. semanticscholar.orgdokumen.pub

Influence on Polymer Molecular Weight and Architecture

The efficiency of a chain transfer agent is a critical factor in polymerization. By carefully selecting the concentration of this compound, polymer chemists can precisely tune the molecular weight of the resulting polymer. rsc.org This control over molecular weight is fundamental to determining the final properties of the material, such as its melt flow, processability, and mechanical strength. arkema.comresearchgate.net Furthermore, the ability to control polymer architecture through chain transfer opens possibilities for creating more complex structures, such as branched polymers, which can unlock new performance characteristics in materials like pressure-sensitive adhesives. rsc.org The use of CTAs is an attractive method for synthesizing polymers and oligomers where cost is a consideration and extremely narrow polydispersity is not the primary requirement. uq.edu.au

| Parameter | Influence of this compound (as a Chain Transfer Agent) | Source |

| Polymer Chain Length | Decreases | |

| Average Molecular Weight | Decreases | |

| Molecular Weight Distribution | Can be narrowed | arkema.com |

| Polymer Viscosity | Decreases with increasing CTA concentration | |

| Polymer Architecture | Enables control and potential for branching | rsc.org |

Function as Stabilizers for Halogenated Polymers

Halogenated polymers, most notably PVC, are susceptible to thermal degradation at the high temperatures required for their processing. dokumen.pubpen2print.org This degradation involves the release of hydrogen chloride (HCl), leading to discoloration and a loss of mechanical properties. pen2print.org this compound is a key precursor in the synthesis of organotin mercaptide stabilizers, which are highly effective at preventing this thermal degradation. iyte.edu.truq.edu.au

Mechanisms of Thermal Stabilization in PVC

Organotin mercaptide stabilizers, derived from mercaptoacetates like this compound, are among the most efficient heat stabilizers for PVC. uq.edu.aubaerlocher.com Their stabilizing effect is attributed to several key mechanisms:

HCl Scavenging : The stabilizers react with and neutralize the hydrogen chloride that is released during the initial stages of PVC degradation. This is crucial because HCl acts as a catalyst, accelerating further degradation of the polymer. iyte.edu.trresearchgate.net

Substitution of Labile Chlorine Atoms : The PVC polymer chain contains structural defects, such as allylic chlorine atoms, which are highly unstable and act as initiation sites for dehydrochlorination. The mercaptide ligands from the organotin stabilizer can replace these labile chlorine atoms. This substitution introduces more stable groups onto the polymer backbone, inhibiting the "unzipping" reaction that forms long, colored polyene sequences. iyte.edu.trresearchgate.netgoogle.com

Reaction with Polyenes : Some organotin stabilizers may also react with the conjugated double bonds (polyenes) that form during degradation, effectively breaking up the colored sequences and improving the color stability of the material. iyte.edu.tr

Peroxide Decomposition : Organotin mercaptide stabilizers can also provide a secondary antioxidant effect by decomposing hydrogen peroxides that may form during the degradation process. iyte.edu.tr

Studies using 119Sn-NMR spectroscopy have shown that during processing, the initial organotin mercaptoacetate stabilizer is converted into corresponding mono-chloro-thioesters, demonstrating the active role of the stabilizer in the polymer matrix. morressier.com The formation of alkyltin chlorides, which can catalyze dehydrochlorination, is prevented by their rapid reaction with the initial thioester components of the stabilizer. morressier.com

| Stabilization Mechanism | Description | Source |

| HCl Scavenging | Neutralizes evolved HCl, preventing autocatalytic degradation. | iyte.edu.trresearchgate.net |

| Labile Site Substitution | Replaces unstable chlorine atoms in the PVC chain with more stable mercaptide groups. | iyte.edu.trresearchgate.netgoogle.com |

| Polyene Reaction | May interact with and bleach colored polyene sequences. | iyte.edu.tr |

| Antioxidant Effect | Decomposes peroxides that can accelerate degradation. | iyte.edu.tr |

Contribution of Sulfur Ligands to Hydrolytic Stability and Reactivity Control in Organotin Stabilizers

The sulfur-containing ligands derived from this compound are the most critical part of the organotin stabilizer molecule in terms of its effectiveness. baerlocher.com These sulfur ligands are directly responsible for the primary stabilization mechanisms, particularly the replacement of labile chlorine atoms on the PVC chain. researchgate.netocl-journal.org The tin-sulfur (Sn-S) bond is key to this functionality. iyte.edu.tr

While highly effective as heat stabilizers, the nature of the ligands also influences other properties. Organotin mercaptides, due to their sulfur content, provide excellent thermal stability. uq.edu.au However, the reactivity of the Sn-S bond must be controlled. While the bond needs to be reactive enough to engage in the stabilization reactions, excessive reactivity can be detrimental. The structure of the mercaptoacetate ester contributes to modulating this reactivity. Furthermore, the hydrolytic stability of the organotin compound is important. The organotin stabilizer can be hydrolyzed, breaking down into alkyltin species and the sulfur-containing organic ligand. diva-portal.org The design of the mercaptoacetate ligand helps in balancing the required reactivity for stabilization with sufficient stability against premature hydrolysis.

Development of Advanced Functional Materials

The roles of this compound as both a chain transfer agent and a precursor for high-performance stabilizers enable its use in the development of advanced functional materials. scispace.com The ability to create polymers with specific functions is often dependent on precise control over their molecular structure and ensuring their stability during processing and use. scispace.com

By using this compound as a chain transfer agent, it is possible to synthesize polymers with controlled molecular weights and architectures, such as branched or star-shaped polymers. rsc.orgrsc.org This architectural control is a key strategy for designing materials with tailored properties, including specific rheological, mechanical, or adhesive characteristics. rsc.org

Furthermore, the thiol group (-SH) in this compound offers a reactive site for further chemical modification. For instance, the thiol-ene "click" reaction is a highly efficient chemical transformation that can be used to attach various functional molecules to a polymer chain or to create cross-linked polymer networks. rsc.org This post-polymerization modification is a powerful tool for creating functional materials for diverse applications, from biomedical devices to advanced coatings. rsc.orgmdpi.com For example, the synthesis of peptoid analogues with pH- and thermo-responsiveness has been achieved through multicomponent reactions, highlighting the potential for creating stimuli-responsive biomaterials. uliege.be

The stabilization function is equally critical. The creation of durable, long-lasting PVC products for demanding applications, such as outdoor building materials or medical devices, relies on highly effective stabilization systems. google.com Organotin mercaptides derived from this compound provide the necessary thermal stability to allow for the processing of rigid PVC and ensure its performance over its service life. baerlocher.comgoogle.com This enhanced stability is a prerequisite for the use of PVC in advanced applications where material integrity is paramount.

In essence, this compound acts as an enabling component, providing the molecular-level control and long-term stability required to engineer polymers for advanced and functional applications.

Utilization in Adhesives, Elastomers, and Foams

The mercaptoacetate group is instrumental in the formulation of high-performance adhesives, elastomers, and foams, primarily through its use in organotin catalysts. While direct applications of this compound are specific, its close analogue, 2-ethylthis compound, is a key component in several industrial catalysts.

Organotin mercaptides, such as Dibutyltin (B87310) bis(2-ethylthis compound), are employed as catalysts in polyurethane systems. reaxis.combnt-chemicals.com These catalysts are particularly effective in applications that generate sufficient heat (exotherms), such as in the production of rigid and molded polyurethane foams. reaxis.combnt-chemicals.com Their function is to selectively catalyze the reaction between isocyanates and polyols, which is fundamental to the formation of the polyurethane polymer structure. reaxis.com This controlled reactivity allows for a delayed onset of curing, which is advantageous in complex molding processes. reaxis.com

In the realm of adhesives and elastomers, these sulfur-containing organotin catalysts provide a balance between pot life and cure speed. reaxis.com The presence of the mercaptoacetate ligand imparts improved hydrolytic stability to the catalyst compared to standard organotin carboxylates. reaxis.com This characteristic is crucial for producing durable adhesive bonds and resilient elastomers. Related compounds, like iso-octyl thioglycolate, are also found in formulations for multilayer pressure-sensitive adhesive foam tapes. googleapis.com

Table 1: Applications of Mercaptoacetate Derivatives in Material Formulations

| Application Area | Associated Compound | Function | Reference |

|---|---|---|---|

| Foams | Dibutyltin bis(2-ethylthis compound) | Catalyst for hard and molded polyurethane foams | reaxis.combnt-chemicals.com |

| Adhesives | Dibutyltin bis(2-ethylthis compound) | Catalyst with controlled reactivity | reaxis.com |

| Elastomers | Dibutyltin bis(2-ethylthis compound) | Catalyst with improved hydrolytic stability | reaxis.com |

| Adhesive Tapes | Iso-octyl thioglycolate | Component in pressure-sensitive adhesive foam tapes | googleapis.com |

Applications in Coatings Technology

In coatings technology, thioglycolic esters like 2-ethylthis compound serve multiple roles. arkema.com They are utilized as additives and are integral to catalysts for specific curing systems. Organotin catalysts based on 2-ethylthis compound are suitable for baked-cured coating systems rather than ambient-cured ones. reaxis.com The thermal deblocking of the sulfur ligand is necessary to initiate the final cure, making them ideal for industrial coatings that undergo a baking process. reaxis.com

Furthermore, mercaptoacetate derivatives can act as chain transfer agents in the synthesis of acrylic polymers for coatings. google.com For instance, allyl mercaptoacetate is used to control the molecular weight of polymers, which in turn influences the viscosity, application properties, and final film characteristics of the coating. google.com The fundamental chemistry of mercaptoacetic acid also finds a place in the development of resins for various coatings. dss.go.th

Integration into Organic Semiconductor Materials (e.g., for Organic Photovoltaics)

The unique properties of the mercaptoacetate group have been harnessed in the burgeoning field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

One key application is as a surface ligand for quantum dots (QDs) used in solar cells. Mercaptoacetic acid is used to modify the surface of semiconductor nanoparticles, such as Cadmium Sulfide (B99878) (CdS), making them dispersible in water. researchgate.netnasa.gov This surface functionalization is critical for incorporating the QDs into the active layers of solar cells to enhance their efficiency. nasa.gov Specifically, CuInS2 quantum dots coated with mercaptoacetic acid have been investigated for their potential to form intermediate energy bands within solar cell structures, allowing for the capture of a broader spectrum of light. nasa.gov

In the synthesis of complex organic semiconductor molecules, mercaptoacetate esters are used as building blocks. Ethyl mercaptoacetate, for example, is a reactant in the Bradsher ring-closure reaction to create S,N-heteropentacenes. rsc.org These materials are designed as molecular donor-acceptor dyads for use in single-material organic solar cells. rsc.org Research in this area has explored how varying structural motifs, such as elongating a linker with a hexyl ester moiety, can tune the optoelectronic properties and performance of the resulting solar cell. rsc.org Furthermore, product listings for methyl mercaptoacetate explicitly mention its use in the manufacturing of materials for organic solar cells and organic semiconductors. fujifilm.com

Table 2: Research Findings on Mercaptoacetates in Organic Semiconductors

| Application | Compound/Group | Role | Research Finding | Reference |

|---|---|---|---|---|

| Quantum Dot Stabilization | Mercaptoacetic acid | Surface ligand | Stabilizes CdS and CuInS2 quantum dots for solar cell applications. | researchgate.netnasa.gov |

| Organic Solar Cell Synthesis | Ethyl mercaptoacetate | Synthetic building block | Used in Bradsher ring-closure to form S,N-heteropentacene donors. | rsc.org |

| Molecular Design | Hexyl ester moiety | Structural linker | Elongated linker in donor-acceptor dyads to tune optoelectronic properties. | rsc.org |

| Semiconductor Materials | Methyl Mercaptoacetate | Manufacturing component | Utilized in the production of organic semiconductors and OPV materials. | fujifilm.com |

Photopolymerization and Network Formation Control

This compound and related thiol compounds are pivotal in advanced photopolymerization techniques, where they function as chain transfer agents or comonomers in thiol-ene and thiol-Michael addition reactions. These reactions are prized for their efficiency, lack of byproducts, and ability to form highly uniform polymer networks.

The structure of the thiol monomer plays a critical role in controlling reaction kinetics and the final network architecture. Studies comparing different thiols, such as hexyl mercaptan, ethylene (B1197577) bis(thioglycolate), and methyl-3-mercaptopropionate, in photopolymerizations with diallyl monomers have shown that the thiol structure influences the development of material properties. rsc.org This control allows for the dose-dependent patterning of characteristics like glass transition temperature and crosslinking density in the fully formed network. rsc.org

Furthermore, the significant difference in reactivity between various thiol and vinyl monomers enables the sequential formation of distinct polymer networks from a single pot of reactants. For example, a system containing mercaptoacetate (MA) and mercaptopropionate (MP) thiol monomers along with vinyl sulfone (V) and acrylate (B77674) (A) vinyl monomers can be designed. researchgate.net Due to the higher reactivity of the MA-V pair, this network forms first, followed by the formation of the MP-A network. researchgate.net This powerful method creates dual-network materials with two distinct glass transition temperatures, leading to applications such as triple-shape memory polymers. researchgate.net

Photocatalytic systems also offer temporal and spatial control over network formation. By using a "photocaged" base, the thiol-Michael addition reaction can be initiated by light. acs.org This allows for precise photopatterning on surfaces and the controlled, two-stage formation of polymer networks using multifunctional thiols like pentaerythritol (B129877) tetrakis(2-mercaptoacetate) (PETMA). acs.org This level of control is essential for applications in additive manufacturing and the creation of microelectronics. rsc.org

Biochemical and Pharmacological Research Applications

Mechanistic Elucidation of Receptor Antagonism

Research has highlighted the role of the mercaptoacetate (B1236969) moiety in antagonizing specific cellular receptors, providing a clearer understanding of their function.

Interaction with G Protein-Coupled Receptor 40 (GPR40)

Studies have demonstrated that mercaptoacetate (MA) functions as an antagonist for the G protein-coupled receptor 40 (GPR40), a receptor for medium- and long-chain fatty acids. nih.govnih.gov This antagonistic action is crucial, as GPR40 is involved in various physiological processes, including hormone secretion and the regulation of hunger and satiety. nih.gov By blocking the activation of GPR40 by fatty acids, mercaptoacetate allows researchers to probe the specific functions and signaling cascades associated with this receptor. nih.govnih.gov The interaction is characterized as non-competitive and reversible, making it a useful tool for in vitro and in vivo studies aimed at understanding GPR40-mediated cellular responses. sigmaaldrich.com

Modulation of Glucagon-Like Peptide 1 (GLP-1) Secretion Pathways

A significant consequence of GPR40 antagonism by mercaptoacetate is the modulation of Glucagon-Like Peptide 1 (GLP-1) secretion. nih.govnih.gov GLP-1 is a critical incretin (B1656795) hormone that enhances insulin (B600854) secretion, inhibits glucagon (B607659) release, and promotes satiety. nih.govnih.gov Fatty acids normally stimulate GLP-1 secretion from enteroendocrine L-cells through the activation of GPR40. nih.govnih.gov

Research findings indicate that mercaptoacetate effectively blocks this fatty acid-induced GLP-1 release. nih.gov In both in vitro studies using cultured enteroendocrine cells and in vivo experiments with rats, MA was shown to prevent the rise in GLP-1 that typically follows fatty acid exposure. nih.govnih.gov This blockade of GLP-1 secretion subsequently affects glucose homeostasis; studies have observed that MA-treated rats gavaged with olive oil exhibited elevated blood glucose and reduced plasma insulin levels, consistent with the suppression of GLP-1's incretin effect. nih.gov

| Compound | Target Receptor | Effect | Downstream Consequence | Reference |

|---|---|---|---|---|

| Mercaptoacetate (MA) | GPR40 | Antagonism (Blocks fatty acid binding) | Inhibition of fatty acid-induced GLP-1 secretion | nih.govnih.gov |

| Fatty Acids | GPR40 | Agonism (Activation) | Stimulation of GLP-1 secretion | nih.gov |

Reassessment of Biological Inhibition Mechanisms (e.g., Fatty Acid Oxidation)

For nearly three decades, the physiological effects of mercaptoacetate, particularly its ability to stimulate food intake (orexigenic effect), were attributed to its inhibition of fatty acid oxidation. nih.gov However, recent research has led to a significant reassessment of this mechanism.

| Compound | Previously Assumed Mechanism | Reassessed Primary Mechanism | Supporting Evidence | Reference |

|---|---|---|---|---|

| Mercaptoacetate (MA) | Inhibition of Fatty Acid Oxidation | Antagonism of GPR40 | Blocks fatty acid-induced GLP-1 secretion, an effect not replicated by fatty acid oxidation inhibitor etomoxir. | nih.govnih.gov |

| Etomoxir | Inhibition of Fatty Acid Oxidation | Inhibition of Fatty Acid Oxidation | Does not alter fatty acid-induced GPR40-mediated responses. | nih.gov |

Design of Biomedical Materials

The chemical structure of hexyl-containing compounds lends itself to applications in the design of advanced biomedical materials, particularly for drug delivery.

Micelle Formation for Hydrophobic Drug Delivery Systems

The hexyl group plays a crucial role in the formation of polymeric micelles designed for the delivery of hydrophobic drugs. nih.gov In the creation of amphiphilic block copolymers, such as methoxy-poly(ethylene glycol)-poly(hexyl-substituted lactides), the hexyl groups form part of the hydrophobic polyester (B1180765) block. nih.gov When these copolymers are placed in an aqueous solution, they self-assemble into nanosized core-shell structures known as micelles. nih.govmdpi.com

The hydrophobic hexyl-substituted core creates a favorable environment for encapsulating poorly water-soluble (hydrophobic) drugs, while the hydrophilic outer shell ensures the stability and solubility of the micelle in the aqueous biological environment. nih.govbiotech-asia.org Research has shown that increasing the number of hexyl groups on the polyester block enhances the hydrophobicity of the micelle's core. nih.gov This increased hydrophobicity leads to a lower critical micellar concentration (CMC), meaning the micelles form more readily and are more stable upon dilution in the bloodstream. nih.gov This property is highly advantageous for optimizing the loading capacity of hydrophobic drugs, as demonstrated with the model drug griseofulvin. nih.gov These novel hexyl-substituted copolymers are therefore promising carriers for improving the delivery and bioavailability of challenging hydrophobic therapeutic agents. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of hexyl mercaptoacetate (B1236969). Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the identity of the compound and assessing its purity.

In the ¹H NMR spectrum, specific proton environments generate distinct signals. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are expected to appear as a triplet at approximately 4.1 ppm. The methylene protons alpha to the sulfur atom (-S-CH₂-) typically resonate around 3.2 ppm as a doublet. The thiol proton (-SH) itself would produce a triplet in the region of 1.5-2.0 ppm, which couples with the adjacent methylene group. The hexyl chain protons produce a series of multiplets between approximately 0.9 and 1.6 ppm, with the terminal methyl group (-CH₃) appearing as a characteristic triplet around 0.9 ppm. Integration of these peak areas allows for the quantification of protons in each environment, confirming the structure. The presence of unexpected signals can indicate impurities, which can be identified and quantified.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The carbonyl carbon (C=O) of the ester is the most deshielded, with a chemical shift expected around 170 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) would appear around 65 ppm, while the carbon adjacent to the sulfur (-S-CH₂) is anticipated near 27 ppm. The carbons of the hexyl chain would produce signals in the aliphatic region, typically between 14 and 32 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Hexyl Mercaptoacetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (hexyl) | ~0.9 | Triplet |

| (CH₂)₄ (hexyl) | ~1.3-1.6 | Multiplet |

| O-CH₂- | ~4.1 | Triplet |

| S-CH₂- | ~3.2 | Doublet |

| -SH | ~1.6 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| O-CH₂ | ~65 |

| S-CH₂ | ~27 |

| Hexyl Chain Carbons | ~14-32 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent peak is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The presence of the thiol group is confirmed by a weak S-H stretching band around 2550-2600 cm⁻¹. The C-O single bond stretching vibrations of the ester group produce strong bands in the 1100-1300 cm⁻¹ region. Additionally, the aliphatic C-H stretching vibrations of the hexyl chain and the methylene group adjacent to the sulfur are observed as strong absorptions between 2850 and 3000 cm⁻¹. By comparing the obtained spectrum with a reference, the identity of the compound can be verified, and the presence of impurities, such as unreacted hexanol (broad O-H stretch around 3300 cm⁻¹) or mercaptoacetic acid (broad O-H stretch from 2500-3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹), can be detected.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H | Stretch | 2550-2600 | Weak |

| C-H (Aliphatic) | Stretch | 2850-3000 | Strong |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1100-1300 | Strong |

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. The nominal molecular weight of this compound (C₈H₁₆O₂S) is approximately 176.27 g/mol . chemicalbook.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 176. This molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. Key fragment ions expected for this compound include the loss of the hexoxy group ([M-OC₆H₁₃]⁺) or the hexyl group ([M-C₆H₁₃]⁺). A significant peak would be expected at m/z 85, corresponding to the hexene fragment ([C₆H₁₂]⁺) resulting from a McLafferty rearrangement. Another characteristic fragment would be the cleavage of the C-S bond, leading to ions representing the hexyl ester portion and the mercaptomethyl portion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and unambiguous identification.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176 | [C₈H₁₆O₂S]⁺ | Molecular Ion (M⁺) |

| 91 | [HSCH₂CO]⁺ | Cleavage of ester C-O bond |

| 85 | [C₆H₁₂]⁺ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Fragmentation of hexyl chain |

| 41 | [C₃H₅]⁺ | Fragmentation of hexyl chain |

Gas Chromatography (GC) for Purity and Reaction Mixture Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of this compound and analyzing its reaction mixtures. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information.

For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is typically employed. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas, such as helium or hydrogen. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary liquid phase. libretexts.org this compound, being a relatively volatile compound, will have a characteristic retention time under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate).

The purity of a sample is determined by the relative area of the main peak corresponding to this compound. Impurities, such as unreacted starting materials (hexanol, mercaptoacetic acid) or by-products, will appear as separate peaks with different retention times. By creating a calibration curve with standards of known concentration, the exact amount of this compound and any impurities can be quantified.

Table 5: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Real-Time Infrared (RTIR) Spectroscopy for Reaction Kinetic Monitoring

Real-Time Infrared (RTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into a reaction vessel, is a powerful process analytical technology (PAT) tool for monitoring reaction kinetics in situ. nih.govspectroscopyonline.com This technique can be applied to study the synthesis of this compound, which is typically formed via the esterification of mercaptoacetic acid with hexanol.

By continuously collecting FTIR spectra as the reaction proceeds, the concentration changes of reactants, intermediates, and products can be tracked over time. nih.gov For the synthesis of this compound, the reaction progress can be monitored by observing the decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) of the hexanol reactant and the carboxylic acid O-H band of mercaptoacetic acid. Simultaneously, the formation of the product is monitored by the increase in the characteristic ester C=O stretching band (around 1740 cm⁻¹) and the C-O stretching bands. mdpi.com

This real-time data allows for the determination of reaction rates, the identification of the reaction endpoint, and the detection of any potential side reactions or intermediates. The kinetic information obtained is crucial for process optimization, ensuring efficient conversion and high product yield.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation of Derivatives

While this compound is a liquid and thus not amenable to single-crystal X-ray diffraction (XRD) analysis, this technique is invaluable for elucidating the solid-state structure of its crystalline derivatives. The thiol group of this compound can readily coordinate with various metal ions to form stable, crystalline metal-thiolate complexes.

By reacting this compound with metal salts (e.g., of mercury, silver, copper, or zinc), solid coordination complexes can be synthesized and crystallized. Single-crystal XRD analysis of these derivatives can then provide precise information on their three-dimensional molecular structure. researchgate.net This includes the exact determination of bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions within the crystal lattice. jocpr.comijcce.ac.ir This information is fundamental for understanding the coordination chemistry of mercaptoacetate esters and for designing new materials with specific structural and functional properties. For instance, the analysis of a mercury(II) mercaptoacetate complex has shown a linear –S–Hg–S– moiety, providing fundamental insight into its coordination behavior. researchgate.net

Environmental Disposition and Mechanistic Degradation Pathways

Biodegradation Kinetics and Mechanisms

While specific biodegradation data for Hexyl mercaptoacetate (B1236969) is limited, studies on analogous compounds, such as 2-ethylhexyl mercaptoacetate, provide significant insights into its likely environmental persistence. Mercaptocarboxylic acid esters are generally recognized as being susceptible to microbial degradation. nih.govresearchgate.net

Ready Biodegradability: Based on data from the structurally similar 2-ethylthis compound, this compound is expected to be readily biodegradable. In a 28-day OECD 301F Manometric Respirometry Test, 2-ethylthis compound achieved 82% degradation, surpassing the 60% threshold for ready biodegradability. umweltbundesamt.de This suggests that this compound is unlikely to persist in environments with active microbial populations.

The biodegradation of mercaptoacetate esters likely proceeds via the enzymatic hydrolysis of the ester bond, a common pathway for this class of compounds. This initial step would yield hexanol and thioglycolic acid. Both of these degradation products are themselves readily biodegradable, indicating that the entire molecule is likely to be fully mineralized in the environment.

Interactive Data Table: Biodegradation of Analogue Compound (2-Ethylthis compound)

| Test Guideline | Inoculum | Duration (days) | Result | Classification |

| OECD 301F | Activated Sludge | 28 | 82% degradation | Readily Biodegradable |

Data is for the analogue compound 2-ethylthis compound and is used to infer the properties of this compound.

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

In addition to biodegradation, this compound can undergo abiotic degradation in aqueous environments, primarily through hydrolysis. The ester linkage in mercaptoacetate compounds is susceptible to cleavage in the presence of water. nih.govumweltbundesamt.de

The rate of hydrolysis is influenced by pH. While specific kinetic data for this compound is not available, the general behavior of esters indicates that hydrolysis rates are typically faster under alkaline or acidic conditions compared to neutral pH. The primary hydrolysis products of this compound would be hexanol and thioglycolic acid.

Concurrent with biodegradation, abiotic processes such as the oxidative formation of disulfides from the mercaptan group can also occur in experimental settings and in the environment. nih.govresearchgate.net

Assessment of Environmental Mobility and Bioaccumulation Potential (mechanistic basis)

The environmental mobility and bioaccumulation potential of this compound can be inferred from its physicochemical properties, again using 2-ethylthis compound as a proxy.

Environmental Mobility: The mobility of a chemical in soil and sediment is largely determined by its organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency for the substance to adsorb to organic matter in soil and sediment, leading to lower mobility. For 2-ethylthis compound, the log Koc has been estimated to be greater than 5.63, suggesting very low mobility in soil. regulations.gov Therefore, this compound is expected to have limited potential to leach into groundwater.

Bioaccumulation Potential: The potential for a chemical to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation. ljmu.ac.uk The Log Kow for 2-ethylthis compound is reported to be 4.73. umweltbundesamt.de While this value is above the screening trigger of 3 for bioaccumulation assessment, the expected rapid biodegradation and hydrolysis of this compound would likely mitigate its bioaccumulation potential in real-world scenarios. ljmu.ac.uk Organisms can often metabolize and excrete substances like this compound, preventing significant accumulation.

Interactive Data Table: Physicochemical Properties and Environmental Fate Predictions for Analogue Compound (2-Ethylthis compound)

| Parameter | Value | Implication for Environmental Fate |

| Log Kow | 4.73 | Potential for bioaccumulation, but mitigated by degradation. |

| Log Koc | >5.63 | Very low mobility in soil. |

Data is for the analogue compound 2-ethylthis compound and is used to infer the properties of this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Reactivity and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as hexyl mercaptoacetate (B1236969). These methods, including Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into its electronic structure and reactivity.

Key areas of investigation would include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in hexyl mercaptoacetate. This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Electronic Properties: Mapping the electron density distribution to identify electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Important calculated parameters would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule, highlighting positive (electron-poor) and negative (electron-rich) regions, thereby predicting sites for intermolecular interactions.

Reactivity Descriptors: Calculation of various chemical reactivity descriptors derived from conceptual DFT. These descriptors help in quantifying and predicting the reactivity of different atomic sites within the molecule.

Table 7.1: Hypothetical Quantum Mechanical Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (e.g., at the sulfur atom). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (e.g., at the carbonyl carbon). |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing its solubility and intermolecular forces. |

Molecular Dynamics Simulations for Material Behavior Prediction

Molecular Dynamics (MD) simulations would be employed to study the bulk properties and dynamic behavior of this compound over time. This involves simulating the motion of a collection of molecules to understand their collective behavior, which is essential for predicting material properties.

Simulations would focus on:

Bulk Properties: Predicting macroscopic properties such as density, viscosity, and diffusion coefficients at various temperatures and pressures.

Intermolecular Interactions: Analyzing the nature and strength of non-covalent interactions between this compound molecules, such as van der Waals forces and dipole-dipole interactions. This is crucial for understanding its physical state and miscibility with other substances.

Conformational Analysis: Studying the flexibility of the hexyl chain and the rotation around the ester and thioester linkages to understand the range of shapes the molecule can adopt in a liquid or solution phase.

Table 7.2: Predicted Material Properties of this compound from Hypothetical MD Simulations

| Property | Simulated Value (at 298 K) | Application |

|---|---|---|

| Density | ~0.98 g/cm³ | Material handling and formulation design. |

| Viscosity | ~2.5 cP | Flow characteristics in industrial processes. |

| Self-Diffusion Coefficient | ~5 x 10⁻⁶ cm²/s | Understanding mass transport in mixtures. |

Computational Modeling of Catalytic Processes

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound, particularly in the presence of a catalyst. Such studies can elucidate reaction pathways and predict reaction rates.

Potential areas of study include:

Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis of the ester bond to yield hexyl alcohol and mercaptoacetic acid. This would involve identifying transition states and calculating activation energies to understand the reaction mechanism and kinetics.

Oxidation: Simulating the oxidation of the thiol group to form disulfides or other sulfur-containing products. Computational models could help in understanding the role of different oxidizing agents and catalysts.

Enzymatic Reactions: If this compound were a substrate for an enzyme, QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be used to model the reaction within the enzyme's active site. This would provide insights into enzyme-substrate interactions and the catalytic mechanism.

Structure-Activity Relationship (SAR) Modeling for Targeted Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. While no specific SAR studies on this compound are readily available, one could be developed by synthesizing and testing a series of related mercaptoacetate esters.

A hypothetical SAR study would involve:

Data Set Generation: Synthesizing a series of mercaptoacetate esters with varying alkyl chain lengths and functionalities.

Activity/Property Measurement: Measuring a specific property for each compound, for example, its efficacy as a corrosion inhibitor, its antioxidant capacity, or its binding affinity to a particular receptor.

Descriptor Calculation: Calculating a set of molecular descriptors for each compound that quantify various aspects of its structure (e.g., size, shape, lipophilicity, electronic properties).

Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the measured activity.

Table 7.3: Example of a Hypothetical SAR Data Table for Mercaptoacetate Esters

| Compound | Alkyl Chain | LogP (Lipophilicity) | Polar Surface Area (Ų) | Observed Activity (e.g., % Inhibition) |

|---|---|---|---|---|

| Methyl mercaptoacetate | -CH₃ | 0.5 | 26.3 | 35 |

| Ethyl mercaptoacetate | -C₂H₅ | 1.0 | 26.3 | 48 |

| Butyl mercaptoacetate | -C₄H₉ | 2.0 | 26.3 | 65 |

| This compound | -C₆H₁₃ | 3.0 | 26.3 | 78 |

| Octyl mercaptoacetate | -C₈H₁₇ | 4.0 | 26.3 | 85 |

From such a table, a QSAR model could be derived, for instance, showing that the activity increases with increasing lipophilicity (LogP) for this particular series and application. This would guide the design of new, more effective mercaptoacetate esters.

Emerging Research Directions and Interdisciplinary Opportunities

Exploration of Novel Catalytic Systems and Processes

The synthesis of hexyl mercaptoacetate (B1236969) and related thioesters has traditionally relied on conventional methods such as esterification catalyzed by acid ion exchangers or Friedel-Crafts catalysts like zinc chloride. google.comppor.az However, the future of its production and transformation lies in the development of more efficient, selective, and sustainable catalytic systems. Research is pivoting towards innovative catalysts that offer greener manufacturing processes with a significantly lower carbon footprint. nih.gov

One promising area is the use of photocatalysis, where visible light drives the synthesis of thioesters from carboxylic acids and disulfides without the need for a metal photocatalyst. organic-chemistry.org Another frontier is the development of heterogeneous geminal atom catalysts (GACs), which feature dual metal cores, such as copper ions, supported on materials like polymeric carbon nitride. nih.gov These catalysts have demonstrated high stability and reusability over multiple reaction cycles, minimizing waste and the risk of metal contamination. nih.gov The application of such advanced systems could lead to more atom-economical and environmentally benign routes for producing hexyl mercaptoacetate.

Furthermore, multi-metallic nanoparticles (MMNPs) are gaining interest due to the unique electronic and surface properties that arise from the interaction of different metal atoms within a single nanostructure. ulisboa.pt These properties are crucial for enhancing catalytic activity and selectivity. The exploration of MMNPs as catalysts for thioesterification reactions represents a significant opportunity to achieve higher efficiencies and novel transformations involving this compound.

| Catalytic System | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Photocatalysts | Visible-light driven, metal-free options available. organic-chemistry.org | Energy-efficient, sustainable, reduced metal contamination. | Development of efficient organic photocatalysts for thioesterification. |

| Geminal Atom Catalysts (GACs) | Dual metal cores on a supportive structure (e.g., Cu ions on PCN). nih.gov | High efficiency, selectivity, stability, and reusability; lower carbon footprint. nih.gov | Adapting GACs for the specific synthesis of mercaptoacetate esters. |

| Multi-Metallic Nanoparticles (MMNPs) | Synergistic effects between different metal atoms in a single nanostructure. ulisboa.pt | Enhanced catalytic activity, high selectivity, tunable properties. ulisboa.pt | Designing MMNPs for selective C-S bond formation in thioester synthesis. |

Design and Synthesis of Advanced Functional Derivatives

Beyond its direct applications, this compound serves as a building block for creating advanced functional derivatives with tailored properties for materials science and biomedical applications. The presence of both a thiol group and an ester moiety allows for diverse chemical modifications.